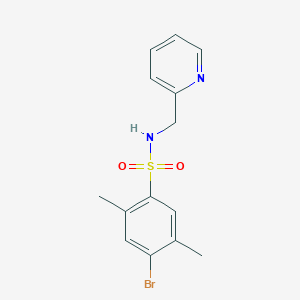

4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by its molecular formula C14H15BrN2O2S and a molecular weight of 355.2501 g/mol . This compound is utilized in various fields including medical, environmental, and industrial research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. Post-reaction, the product is isolated and purified using industrial-scale techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various types of chemical reactions including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Major products are sulfoxides and sulfones.

Reduction Reactions: The primary products are amines derived from the reduction of the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-bromo-2,5-dimethylbenzenesulfonamide

- 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

- 4-bromo-N-(2-pyridinylmethyl)benzenesulfonamide

Uniqueness

4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The bromine atom enhances the compound’s reactivity in substitution reactions, while the pyridinylmethyl group contributes to its potential biological activity.

Biologische Aktivität

4-Bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound notable for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a pyridine moiety, suggests diverse pharmacological properties, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C14H15BrN2O2S

- Molecular Weight : 355.25 g/mol

- CAS Number : 902249-02-9

The presence of the bromine substituent is believed to enhance the compound's electronic properties, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis. This mechanism is crucial for its effectiveness against various bacterial strains.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The structural features of sulfonamides often correlate with inhibition of tumor growth through multiple pathways, including interference with DNA synthesis and induction of apoptosis in cancer cells.

Study 1: Interaction with Human Serum Albumin (HSA)

A study focused on a structurally similar compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, provided insights into the pharmacokinetics of sulfonamide compounds. Using multi-spectroscopic techniques, it was found that these compounds bind to HSA through hydrophobic interactions and hydrogen bonding. The binding constant was determined to be moderate to strong (10^6 M−1), indicating potential for therapeutic efficacy .

Study 2: Antimicrobial Efficacy Against Resistant Strains

In vitro tests demonstrated that this compound exhibited activity against several resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a primary mechanism of action.

Pharmacokinetic Properties

The pharmacokinetic profile of sulfonamides typically includes absorption characteristics influenced by their solubility and stability in biological systems. For this compound, studies suggest favorable absorption rates with minimal toxicity profiles. However, potential hepatotoxicity and interactions with cytochrome P450 enzymes warrant further investigation .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H15BrN2O2S | Exhibits antimicrobial and potential antitumor activity |

| 4-Chloro-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | C13H13ClN2O2S | Chlorine substituent may enhance antimicrobial effects |

| 4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | C15H18N2O3S | Methoxy group could improve solubility and modify biological activity |

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGWAKNHKCDJQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.